

# Trimethoprim Impurity F: A Comprehensive Technical Guide for Reference Standards

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## Compound of Interest

Compound Name: Trimethoprim impurity F

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This in-depth technical guide provides a comprehensive overview of **Trimethoprim Impurity F**, a critical reference standard for quality control in the pharmaceutical industry. This document details its chemical and physical properties, analytical methodologies for its identification and quantification, and a proposed synthesis pathway. All quantitative data is presented in clear, structured tables, and key experimental protocols are provided. Visual diagrams generated using Graphviz (DOT language) illustrate essential structures and workflows.

## Introduction to Trimethoprim Impurity F

Trimethoprim is an antibacterial agent, and like all active pharmaceutical ingredients (APIs), its purity is paramount to ensure safety and efficacy. Impurities can arise during the synthesis of the API or through degradation. **Trimethoprim Impurity F** is a known process-related impurity that must be monitored and controlled within strict limits as defined by pharmacopeias.

Accurate reference standards of Impurity F are therefore essential for the development and validation of analytical methods to ensure the quality of Trimethoprim drug substances and products.<sup>[1][2][3]</sup>

## Physicochemical Properties

**Trimethoprim Impurity F** is chemically identified as 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine.<sup>[1][4][5][6]</sup> Its fundamental properties are summarized in the table below.

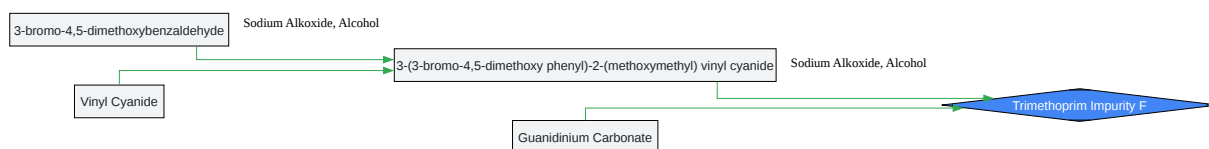
Property	Value	Reference
Chemical Name	5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine	[1][4][5][6]
Synonyms	Trimethoprim EP Impurity F, 3-Desmethoxy 3-Bromo Trimethoprim	[1][7]
CAS Number	16285-82-8	[1][4][5][6][7]
Molecular Formula	C <sub>13</sub> H <sub>15</sub> BrN <sub>4</sub> O <sub>2</sub>	[1][4][5][6][7]
Molecular Weight	339.19 g/mol	[1][4][5]
Appearance	Not specified, typically a solid	[7]
Storage	+5°C	[1]

## Synthesis of Trimethoprim Impurity F

A directional synthesis for **Trimethoprim Impurity F** has been developed, providing a reliable source for this reference standard. The synthesis is a two-step process starting from 3-bromo-4,5-dimethoxybenzaldehyde.

### Proposed Synthesis Pathway

The synthesis involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with vinyl cyanide, followed by cyclization with guanidinium carbonate to yield the final product.



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*Proposed synthesis pathway for **Trimethoprim Impurity F**.*

## Experimental Protocol: Synthesis (Based on Patent CN103601688A)

Step A: Synthesis of 3-(3-bromo-4,5-dimethoxy phenyl)-2-(methoxymethyl) vinyl cyanide

- Combine 3-bromo-4,5-dimethoxybenzaldehyde, vinyl cyanide, and a sodium alkoxide in an alcohol-based solvent.
- Allow the reaction to proceed to form the intermediate, 3-(3-bromo-4,5-dimethoxy phenyl)-2-(methoxymethyl) vinyl cyanide.

Step B: Synthesis of 5-(3-bromo-4,5-dimethoxy benzyl) pyrimidine-2,4-diamines  
(**Trimethoprim Impurity F**)

- To the intermediate from Step A, add a sodium alkoxide and guanidinium carbonate in an alcoholic solvent.
- The reaction temperature is maintained between 0-100°C for a duration of 0.5-6 hours.
- The molar ratio of the intermediate to sodium alkoxide is between 1:1 and 1:20, and to guanidinium carbonate is between 1:0.5 and 1:20.
- Upon completion, the target compound, **Trimethoprim Impurity F**, is isolated and purified.

Note: This is a generalized protocol based on patent literature and may require optimization for specific laboratory conditions.

## Analytical Characterization

The identification and quantification of **Trimethoprim Impurity F** are typically performed using a combination of chromatographic and spectroscopic techniques. Reference standards are supplied with a comprehensive Certificate of Analysis (CoA) that includes data from these methods.<sup>[7]</sup>

## High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for separating and quantifying **Trimethoprim Impurity F** from Trimethoprim and other related substances.

HPLC Parameters	European Pharmacopoeia (EP) 8.0 Monograph
Column	Hypersil Gold C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase	30:70 (v/v) Methanol and 1.4 g/L Sodium Perchlorate solution (pH adjusted to 3.6 with phosphoric acid)
Separation Mode	Isocratic
Flow Rate	1.3 mL/min
Column Temperature	25°C
Detector Wavelength	UV at 280 nm
Injection Volume	20 µL

Reference:[[8](#)]

A study on the isolation and identification of process impurities in Trimethoprim also utilized a gradient HPLC method with a mobile phase of 0.25% triethylamine (TEA) and 0.1% formic acid (pH 5.8) mixed with acetonitrile.[[4](#)]

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Trimethoprim Impurity F**.

MS Parameter	Value
Ionization Technique	Atmospheric Pressure Chemical Ionization (APCI)
Observed Ion	[M+H] <sup>+</sup> at m/z 339/341 (characteristic one-bromine isotope pattern)

Reference:[9]

The observed protonated molecular ion cluster at m/z 339/341 confirms the presence of a single bromine atom and is consistent with the molecular weight of **Trimethoprim Impurity F**. [9]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides detailed structural information, confirming the identity of the impurity.

NMR Parameter	Value
Spectrometer	Bruker AM-400 (400.13 MHz)
Solvent	DMSO-d <sub>6</sub>
Reference	Residual <sup>1</sup> H in DMSO-d <sub>6</sub> at 2.62 ppm

Reference:[9]

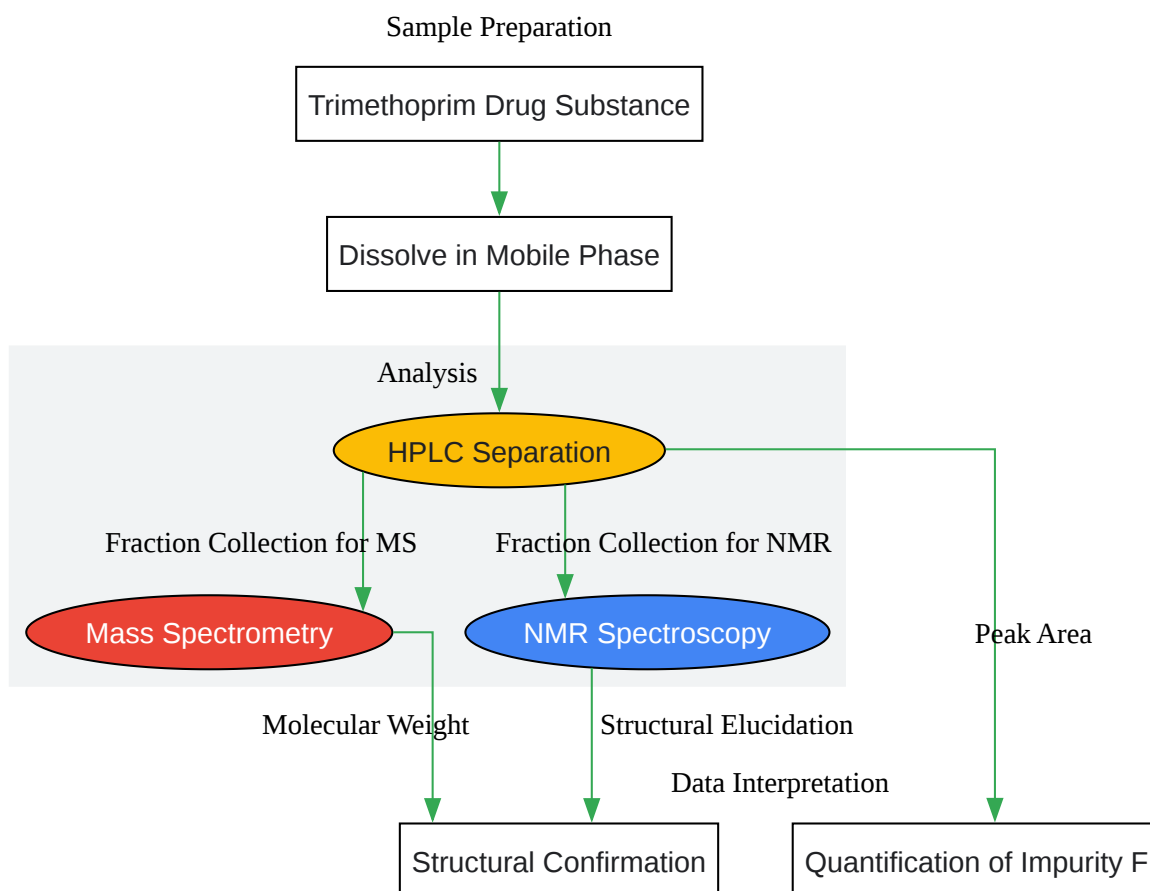
<sup>1</sup>H NMR Signal Assignments:

Chemical Shift (ppm)	Multiplicity	Assignment
3.63	singlet	Methylene protons (-CH <sub>2</sub> -)
3.80	singlet	Methoxy protons (-OCH <sub>3</sub> )
6.62	singlet	Benzene ring protons
7.59	singlet	Pyrimidine ring proton

Note: Amino protons on the pyrimidine ring may appear as broad singlets or be exchanged with D<sub>2</sub>O.[9]

## Analytical Workflow

A typical analytical workflow for the identification and quantification of **Trimethoprim Impurity F** in a drug substance sample is depicted below.



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Analytical workflow for **Trimethoprim Impurity F**.

## Conclusion

The availability of well-characterized reference standards for **Trimethoprim Impurity F** is crucial for ensuring the quality and safety of Trimethoprim-containing pharmaceutical products. This guide provides a comprehensive summary of the essential information required by researchers and drug development professionals, including its synthesis, physicochemical properties, and detailed analytical methodologies for its control. The provided experimental protocols and workflows serve as a valuable resource for laboratories involved in the quality assessment of Trimethoprim.

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